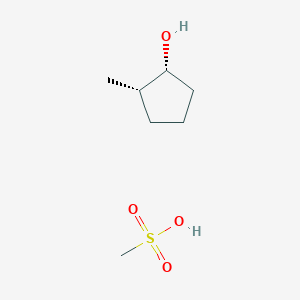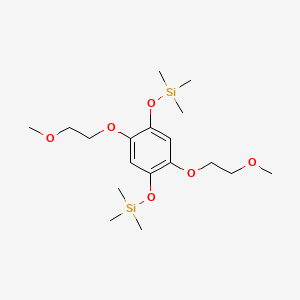
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene is an organic compound with a complex structure that includes both siloxy and methoxyethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene typically involves multiple steps, starting with the functionalization of a benzene ring. The process may include:
Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with appropriate substituents.
Introduction of Trimethylsiloxy Groups: This step involves the reaction of the benzene derivative with trimethylsilyl chloride in the presence of a base, such as pyridine, to introduce trimethylsiloxy groups.
Addition of Methoxyethoxy Groups: The final step involves the reaction of the intermediate compound with 2-methoxyethanol under acidic or basic conditions to introduce the methoxyethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzene ring.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives may be studied for their potential biological activities.
Industrial Applications: It can be used in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a protecting group or a reactive intermediate. In materials science, it may contribute to the formation of specific structures or properties in the final material.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: This compound has similar methoxyethoxy groups but lacks the trimethylsiloxy groups.
2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene: This compound has tert-butyl groups instead of trimethylsiloxy groups.
Uniqueness
1,4-Bis(trimethylsiloxy)-2,5-bis(2-methoxyethoxy)benzene is unique due to the presence of both trimethylsiloxy and methoxyethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
500567-58-8 |
|---|---|
Formule moléculaire |
C18H34O6Si2 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
[2,5-bis(2-methoxyethoxy)-4-trimethylsilyloxyphenoxy]-trimethylsilane |
InChI |
InChI=1S/C18H34O6Si2/c1-19-9-11-21-15-13-18(24-26(6,7)8)16(22-12-10-20-2)14-17(15)23-25(3,4)5/h13-14H,9-12H2,1-8H3 |
Clé InChI |
UEEKDJFDHDRBDL-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC(=C(C=C1O[Si](C)(C)C)OCCOC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


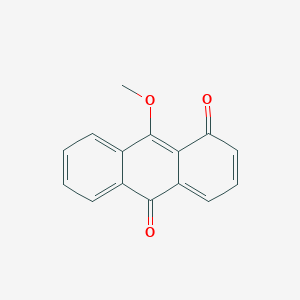

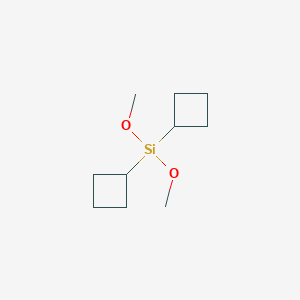
![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)

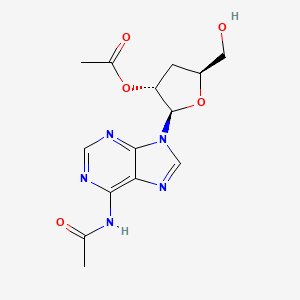
![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)
![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)

![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
![1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-](/img/structure/B12570416.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
